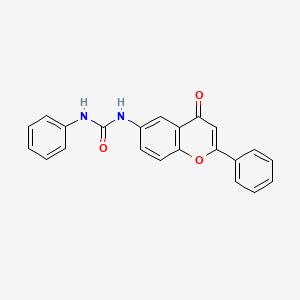![molecular formula C26H26N6O4S B2500506 1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-39-2](/img/structure/B2500506.png)
1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, which is a type of nitrogenous heterocyclic compound . These compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinazoline core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Reactions involving such compounds often lead to the formation of 1-alkyl or 1-aryl [1,2,4]triazolo[4,3-a]quinoxalines, thanks to the electrophilic character of the carbon . The compound could also catalyze the allylation of carbonyl and carbonyl compounds, as well as participate in the benzylation of carbonyl and some special alkylation .Physical And Chemical Properties Analysis
The compound, being a derivative of [1,2,4]triazolo[4,3-a]quinazoline, is likely to exhibit properties similar to other compounds in this class. For instance, some [1,2,4]triazolo[4,3-a]quinazoline derivatives show weak luminescent properties in MeCN solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .科学的研究の応用
Antiviral Applications
The compound, being a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, has potential antiviral applications . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Antimicrobial Activities
The compound could also have antimicrobial activities. Some of the synthesized compounds exhibit antibacterial and/or antifungal activities . The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections .
Anticancer Activities
1,2,4-triazoles have been found to exhibit anticancer activities . The presence of a 1,2,4-triazole nucleus in the compound could potentially contribute to its anticancer properties.
Anti-inflammatory and Analgesic Activities
Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory and analgesic . Therefore, the compound could potentially be used in the treatment of inflammation and pain.
Antiepileptic Activities
Triazole-containing drugs like rufinamide have antiepileptic properties . The compound, with its triazole nucleus, could potentially be used in the treatment of epilepsy.
Antihypertensive Activities
Triazole-containing drugs like trapidil have antihypertensive properties . The compound could potentially be used in the treatment of high blood pressure.
Antidepressant Activities
Triazole-containing drugs like trazodone and nefazodone have antidepressant properties . The compound could potentially be used in the treatment of depression.
Antidiabetic Activities
Triazole nucleus is present as a central structural component in a number of drug classes such as antidiabetic . Therefore, the compound could potentially be used in the treatment of diabetes.
作用機序
Target of Action
The compound, also known as 1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent Similar compounds have shown inhibitory activities towards c-met/vegfr-2 kinases .
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate with dna . This interaction can disrupt the normal functioning of the DNA, leading to cytotoxicity .
Biochemical Pathways
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can exhibit antiviral and antimicrobial activities
Pharmacokinetics
In silico admet profiles have been used to evaluate similar compounds
Result of Action
The compound has been evaluated for its antiviral and antimicrobial activities . Most of the tested compounds exhibited cytotoxicity at a certain concentration . This suggests that the compound can have a significant molecular and cellular effect, potentially leading to the death of the targeted cells.
将来の方向性
The [1,2,4]triazolo[4,3-a]quinazoline backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials . Further exploration and research into this class of compounds could lead to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
特性
IUPAC Name |
1-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4S/c1-15(33)16-6-5-9-19(12-16)27-22(34)14-37-26-30-29-25-31(2)24(36)20-11-10-17(13-21(20)32(25)26)23(35)28-18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,27,34)(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJSSAKAPLQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

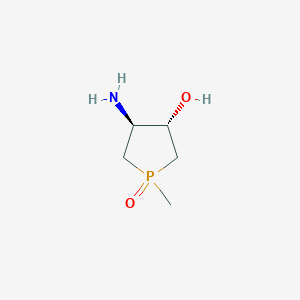
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)
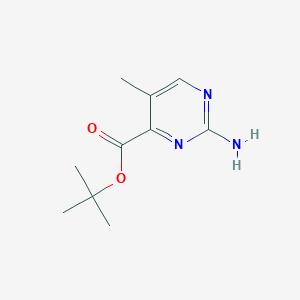
![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)
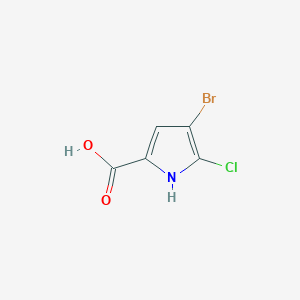
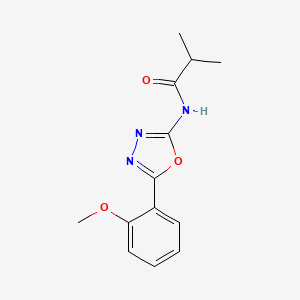
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)
![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)
